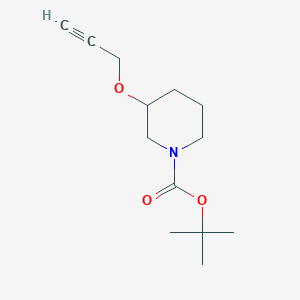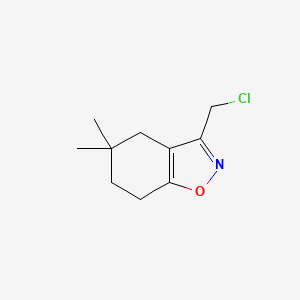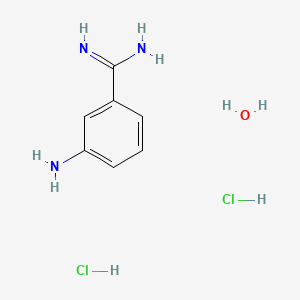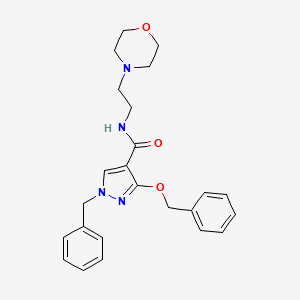![molecular formula C10H19ClN2O4 B2950399 [(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate CAS No. 7163-49-7](/img/structure/B2950399.png)
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a conjugated system with dimethylamino groups, which contribute to its distinct electronic and photophysical characteristics.
准备方法
The synthesis of [(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dimethylamine and methylpenta-2,4-dienal.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving solvents like ethanol or N,N-dimethylformamide (DMF) to facilitate the reaction.
Catalysts and Reagents: Potassium hydroxide is commonly used as a base to promote the reaction, while perchloric acid is added to form the perchlorate salt.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as halides or amines, to form substituted products.
Addition: Addition reactions with electrophiles, such as acids or alkyl halides, can lead to the formation of addition products.
科学研究应用
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a fluorescent probe.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique photophysical properties.
作用机制
The mechanism of action of [(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins or enzymes, modulating their activity and leading to various biological effects.
Pathways: It can influence cellular signaling pathways, such as those involved in oxidative stress, apoptosis, or inflammation, thereby exerting its effects on cells and tissues.
相似化合物的比较
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate can be compared with other similar compounds, such as:
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium chloride: This compound has a similar structure but with a chloride counterion instead of perchlorate.
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium bromide: Another similar compound with a bromide counterion.
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium iodide: This compound features an iodide counterion, offering different reactivity and properties.
The uniqueness of this compound lies in its specific counterion, which can influence its solubility, stability, and reactivity in various applications.
属性
IUPAC Name |
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dienylidene]-dimethylazanium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.ClHO4/c1-10(6-8-11(2)3)7-9-12(4)5;2-1(3,4)5/h6-9H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFIUVSBQRMTCH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=[N+](C)C)C=CN(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=[N+](C)C)/C=C/N(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2950317.png)

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)


![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)
![N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2950331.png)
![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one](/img/structure/B2950338.png)
